molecular formula C13H17N3O2 B12716590 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime CAS No. 102206-44-0

2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime

Cat. No.: B12716590
CAS No.: 102206-44-0
M. Wt: 247.29 g/mol
InChI Key: KXQHUPMHJCYLMC-XNTDXEJSSA-N
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Description

2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound is derived from 2-pyridinecarboxaldehyde and has a cyclohexylcarbamoyl group attached to the oxime moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime typically involves the reaction of 2-pyridinecarboxaldehyde with cyclohexyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The cyclohexylcarbamoyl group may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: The parent compound without the oxime and cyclohexylcarbamoyl groups.

    Cyclohexyl isocyanate: The precursor used in the synthesis of the compound.

    Other oximes: Compounds with similar oxime functional groups but different substituents.

Uniqueness

2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime is unique due to the presence of both the oxime and cyclohexylcarbamoyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

102206-44-0

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino] N-cyclohexylcarbamate

InChI

InChI=1S/C13H17N3O2/c17-13(16-11-6-2-1-3-7-11)18-15-10-12-8-4-5-9-14-12/h4-5,8-11H,1-3,6-7H2,(H,16,17)/b15-10+

InChI Key

KXQHUPMHJCYLMC-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)O/N=C/C2=CC=CC=N2

Canonical SMILES

C1CCC(CC1)NC(=O)ON=CC2=CC=CC=N2

Origin of Product

United States

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